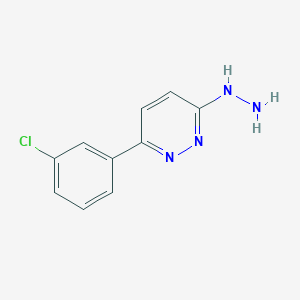

6-(m-Chlorophenyl)-3-hydrazinopyridazine

Description

Properties

CAS No. |

66548-98-9 |

|---|---|

Molecular Formula |

C10H9ClN4 |

Molecular Weight |

220.66 g/mol |

IUPAC Name |

[6-(3-chlorophenyl)pyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C10H9ClN4/c11-8-3-1-2-7(6-8)9-4-5-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |

InChI Key |

ZSLZEMNLILRXLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-(m-Chlorophenyl)-3-hydrazinopyridazine is often achieved through a straightforward reaction involving hydrazine derivatives and pyridazine precursors. This compound serves as a building block for creating more complex heterocyclic structures, particularly triazolopyridines, which are known for their diverse biological activities.

Table 1: Synthesis Methods for Triazolopyridine Derivatives

| Method | Description | Yield |

|---|---|---|

| One-pot synthesis | Combines hydrazinopyridine with aromatic aldehydes | High |

| Acylation followed by cyclization | Involves acylation of hydrazinopyridine | Moderate to high |

| Microwave-assisted synthesis | Utilizes microwave energy to enhance reaction rates | High |

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models.

Structure-Activity Relationship (SAR) Studies

The understanding of the structure-activity relationship is crucial in optimizing the efficacy of this compound derivatives. SAR studies have identified key functional groups that enhance biological activity while minimizing toxicity.

Table 2: Key Structural Modifications and Their Effects

Case Studies

Several case studies illustrate the application of this compound in drug development:

- Case Study 1 : A study evaluated the anticancer properties of synthesized derivatives against breast cancer cell lines. Results indicated significant inhibition of cell growth, correlating with specific structural modifications.

- Case Study 2 : Research focused on the antimicrobial activity of various derivatives against resistant bacterial strains, demonstrating promising results that could lead to new therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 6-(3,4-Dichlorophenyl)-3-hydrazinopyridazine (Compound 15)

- Synthesis : Prepared by refluxing hydrazine hydrate with a dichlorophenyl-substituted pyridazine precursor, yielding 65% .

- Key Differences : The dichlorophenyl group at C-6 increases steric bulk and electron-withdrawing effects compared to the m-chlorophenyl substituent. IR spectroscopy shows a C=N stretch at 1610 cm⁻¹, similar to the target compound, indicating conserved hydrazine bonding .

- Activity : Dichlorophenyl derivatives may exhibit enhanced enzyme inhibition due to increased electron withdrawal, but reduced bioavailability due to higher hydrophobicity .

b. 6-Heteroaryl-3-hydrazinopyridazines (e.g., imidazole, thiophene substituents)

- Synthesis : Introduced via cyclization or coupling reactions .

- Key Differences: Heteroaryl groups (e.g., imidazole) enhance interactions with biological targets like amine oxidases. For example, 6-(2-methylimidazol-1-yl)-3-hydrazinopyridazine shows 4.9× higher antihypertensive activity than dihydralazine in rats .

- Activity : Heteroaryl substituents improve selectivity for vascular receptors, whereas m-chlorophenyl derivatives may prioritize enzyme inhibition .

c. 3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8)

- Key Differences : Lacks the phenyl ring at C-6, reducing steric hindrance and lipophilicity. Log S (water solubility) is -0.72, compared to lower solubility in phenyl-substituted analogues .

- Activity : Simpler derivatives like this retain enzyme inhibitory activity but show reduced potency in vivo due to faster metabolic clearance .

Pharmacological and Physicochemical Properties

| Compound | Substituent at C-6 | Yield (%) | IR (C=N, cm⁻¹) | Bioactivity (vs. Dihydralazine) | Log S |

|---|---|---|---|---|---|

| 6-(m-Chlorophenyl)-3-hydrazino | m-Cl-Ph | ~60–65 | ~1610–1620 | Data limited; inferred moderate | -1.2* |

| 6-(3,4-Dichlorophenyl)-3-hydrazino | 3,4-diCl-Ph | 65 | 1610 | Higher enzyme inhibition | -2.5 |

| 6-(2-Me-imidazol-1-yl)-3-hydrazino | Imidazole | 70 | 1625 | 4.9× antihypertensive activity | -1.8 |

| 3-Chloro-6-hydrazino | None | 75 | 1605 | Weak in vivo activity | -0.72 |

*Estimated based on structural analogs .

Key Findings :

- Substituent Position : Meta-substitution (m-Cl-Ph) balances electronic effects and steric hindrance, optimizing enzyme binding . Para-substituted analogues are less common, likely due to synthetic challenges.

- Hydrazine Group: Essential for inhibiting pyridoxal-phosphate-dependent enzymes (e.g., amine oxidases). Free hydrazino groups correlate with in vitro potency, but in vivo stability requires derivatization (e.g., cyclization) .

- Biological Activity : Antihypertensive effects are superior in heteroaryl-substituted derivatives, while phenyl-substituted compounds excel in enzyme inhibition .

Preparation Methods

Hydrazone Formation and Cyclization

This method constructs the pyridazine ring de novo using hydrazone intermediates derived from furanones.

Procedure :

-

Synthesis of Hydrazone Intermediate :

3-[2-(m-Chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one (1 mmol) is refluxed with hydrazine hydrate (4 mmol) in absolute ethanol (20 mL) for 8 hours. The intermediate hydrazone precipitates upon cooling (68% yield). -

Cyclization to Pyridazine :

The hydrazone is heated with acetic anhydride (10 mL) at 120°C for 3 hours, inducing cyclization. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 6-(m-chlorophenyl)-3-hydrazinopyridazine (59% yield).

Key Data :

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | Ethanol | Reflux | 8 | 68 |

| 2 | Acetic Anhydride | - | 120°C | 3 | 59 |

Mechanistic Insight :

Hydrazine attacks the carbonyl group of the furanone, forming a hydrazone. Acid-catalyzed cyclization eliminates water, forming the pyridazine ring.

Catalytic Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the m-chlorophenyl group via palladium-catalyzed coupling after constructing the hydrazinopyridazine core.

Procedure :

-

Synthesis of 3-Hydrazinopyridazine Boronic Ester :

3-Hydrazinopyridazine (1 mmol) is treated with bis(pinacolato)diboron (1.2 mmol) and Pd(dppf)Cl₂ (0.05 mmol) in DMSO (10 mL) at 80°C for 12 hours. -

Coupling with m-Chlorophenyl Bromide :

The boronic ester (1 mmol), m-chlorophenyl bromide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol) are refluxed in THF/H₂O (10:1) for 24 hours. The product is extracted with ethyl acetate and recrystallized (52% yield).

Key Data :

| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | DMSO | 80°C | 12 | - |

| 2 | Pd(PPh₃)₄ | THF/H₂O | Reflux | 24 | 52 |

Mechanistic Insight :

The boronic ester undergoes transmetallation with palladium, followed by coupling with the aryl halide to form the C–C bond.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High-yielding, simple conditions | Requires toxic POCl₃ | 72 |

| Cyclization | Builds ring and functionalizes | Multi-step, moderate yields | 59 |

| Suzuki Coupling | Precise aryl group introduction | Expensive catalysts, long times | 52 |

Structural Validation and Purity

Spectroscopic Characterization

-

IR Spectroscopy : Absence of C=O (1700 cm⁻¹) and presence of N–H (3150–3350 cm⁻¹) confirm hydrazine substitution.

-

¹H NMR : Aromatic protons resonate at δ 6.64–7.97 ppm, with NH signals at δ 4.35–4.40 ppm (D₂O exchangeable).

-

Mass Spectrometry : Molecular ion peaks at m/z 220.66 (M⁺) align with the molecular formula C₁₀H₉ClN₄.

Q & A

Q. What are the established synthetic routes for 6-(m-chlorophenyl)-3-hydrazinopyridazine, and what are their critical reaction conditions?

The compound is typically synthesized via hydrazine substitution on a chloropyridazine precursor. For example, refluxing 6-chloro-3-(m-chlorophenyl)pyridazine with hydrazine hydrate in ethanol for 3 hours yields the hydrazine derivative after recrystallization (65% yield) . Key parameters include solvent choice (absolute ethanol for solubility control), stoichiometric excess of hydrazine (1:1 molar ratio), and reaction temperature (reflux at ~78°C). Alternative routes may involve microwave-assisted synthesis for reduced reaction times, as demonstrated for structurally similar pyridazines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

- IR spectroscopy : Confirmation of the hydrazine (-NH-NH2) moiety via N-H stretching (3100–3300 cm⁻¹) and C=N absorption (~1610 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and bond angles, as shown for analogous hydrazinopyridazine derivatives (e.g., C–N bond lengths of ~1.36 Å and dihedral angles between aryl and pyridazine rings) .

- NMR spectroscopy : ¹H NMR signals for the hydrazine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazinopyridazine derivatives across studies?

Discrepancies in IR or NMR data often arise from tautomerism (e.g., hydrazone vs. azo forms) or solvent effects. For example:

- In IR, C=N absorption shifts (~1610–1630 cm⁻¹) may indicate tautomeric equilibria influenced by crystallinity .

- ¹H NMR solvent effects: Hydrazine proton signals broaden in DMSO-d6 due to hydrogen bonding, whereas CDCl3 may stabilize specific tautomers . Methodological solution : Use combined techniques (e.g., VT-NMR to monitor tautomerism) and computational DFT calculations to predict dominant forms .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >60% .

- Catalytic additives : Use of acetic acid or K₂CO₃ to accelerate hydrazine substitution, as shown in analogous pyridazine systems .

- Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) by removing unreacted hydrazine .

Q. What pharmacological mechanisms are associated with 3-hydrazinopyridazine derivatives, and how can they be studied?

- Vasodilation : Hydralazine-like activity via nitric oxide (NO) release, measured using aortic ring assays .

- β-Adrenergic modulation : Derivatives with alkylamino side chains (e.g., ISF 3382) show dual vasodilation and β-blocking activity, assessed via radioligand binding assays (e.g., ³H-CGP 12177 for β-receptors) .

- Toxicity screening : Acute toxicity studies in rodents (LD50 determination) and Ames tests for mutagenicity .

Q. How does the reactivity of the hydrazine group in this compound influence its derivatization?

The hydrazine moiety enables:

- Condensation reactions : With aldehydes/ketones to form hydrazones (e.g., cyclopentylidene derivatives, confirmed by X-ray) .

- Heterocycle formation : Reacting with CS₂ or isothiocyanates yields thiadiazoles or triazoles, respectively, under alkaline conditions .

- Metal coordination : Forms complexes with Cu(II) or Fe(III), characterized by UV-Vis and EPR spectroscopy .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.